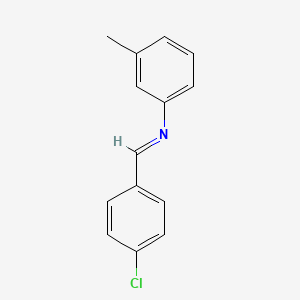

p-Chlorobenzylidene-(3-methylphenyl)-amine

Description

Structure

3D Structure

Properties

CAS No. |

99484-19-2 |

|---|---|

Molecular Formula |

C14H12ClN |

Molecular Weight |

229.70 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-N-(3-methylphenyl)methanimine |

InChI |

InChI=1S/C14H12ClN/c1-11-3-2-4-14(9-11)16-10-12-5-7-13(15)8-6-12/h2-10H,1H3 |

InChI Key |

INDRVKPWDCDORT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N=CC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of P Chlorobenzylidene 3 Methylphenyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities in both one- and two-dimensional spectra, a complete structural assignment of p-Chlorobenzylidene-(3-methylphenyl)-amine can be achieved.

The ¹H NMR spectrum provides a map of the different proton environments in a molecule. For this compound, distinct signals are expected for the imine proton, the aromatic protons on both phenyl rings, and the methyl group protons.

The most characteristic signal in the spectrum is that of the imine proton (-CH=N-). In similar Schiff bases, this proton is highly deshielded and typically appears as a singlet in the range of δ 8.3–8.8 ppm researchgate.net. The aromatic protons of the p-chlorobenzylidene ring are expected to appear as two doublets due to ortho- and meta-coupling, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the imine group would be more deshielded than those meta to it. The protons on the 3-methylphenyl ring would exhibit a more complex splitting pattern due to their meta and para relationships. The methyl (-CH₃) group protons are expected to appear as a sharp singlet in the upfield region, typically around δ 2.3–2.4 ppm.

Based on analysis of the closely related N-(2,4-dichlorobenzylidene)-3-methylbenzenamine, the predicted assignments are detailed in the table below researchgate.net. The removal of the ortho-chlorine atom would likely cause a slight upfield shift for the nearby aromatic protons and the imine proton.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound Data is inferred from the analysis of the analogous compound N-(2,4-dichlorobenzylidene)-3-methylbenzenamine. researchgate.net

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Imine H (-CH=N-) | ~8.75 | Singlet (s) |

| Aromatic CH (p-chlorobenzylidene ring) | ~7.90 | Doublet (d) |

| Aromatic CH (p-chlorobenzylidene ring) | ~7.50 | Doublet (d) |

| Aromatic CH (3-methylphenyl ring) | ~7.35 | Triplet (t) |

| Aromatic CH (3-methylphenyl ring) | ~7.10 | Multiplet (m) |

| Aromatic CH (3-methylphenyl ring) | ~7.05 | Multiplet (m) |

| Methyl H (-CH₃) | ~2.38 | Singlet (s) |

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information on their electronic state. The imine carbon (-CH=N-) is particularly noteworthy, typically resonating in the δ 158–162 ppm region researchgate.net. The aromatic carbons will appear in the typical range of δ 110–155 ppm. The carbon atom bonded to the chlorine (C-Cl) will be shifted downfield, while the quaternary carbons of the benzene rings will show distinct chemical shifts. The methyl carbon provides a characteristic signal in the upfield region, generally around δ 21 ppm researchgate.net.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound Data is inferred from the analysis of the analogous compound N-(2,4-dichlorobenzylidene)-3-methylbenzenamine. researchgate.net

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Imine C (-CH=N-) | ~159.0 |

| Quaternary C (C-N) | ~148.0 |

| Quaternary C (C-CH=N) | ~134.5 |

| Quaternary C (C-Cl) | ~138.0 |

| Quaternary C (C-CH₃) | ~139.5 |

| Aromatic CH | 120.0 - 131.0 |

| Methyl C (-CH₃) | ~21.4 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. In the COSY spectrum of this compound, cross-peaks would be observed between the coupled aromatic protons on each of the phenyl rings, confirming their relative positions. No cross-peak would be expected for the imine proton or the methyl protons, as they are singlets with no adjacent proton neighbors sdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached princeton.edunih.gov. The HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal. For example, the singlet at ~2.38 ppm in the ¹H spectrum would show a correlation to the carbon signal at ~21.4 ppm in the ¹³C spectrum, confirming the assignment of the methyl group researchgate.net.

These 2D techniques, used in conjunction, allow for a complete and confident assignment of the complex ¹H and ¹³C NMR spectra, solidifying the structural confirmation of the compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum is used to identify the key functional groups within this compound. The most prominent and diagnostic absorption band for a Schiff base is the C=N (imine) stretching vibration, which is expected to appear as a strong band in the 1615-1630 cm⁻¹ region researchgate.netijcrcps.com. Other significant vibrations include the C-H stretching of the aromatic rings (above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹), aromatic C=C stretching vibrations (typically in the 1450-1600 cm⁻¹ range), and the C-Cl stretching vibration, which is expected in the fingerprint region around 750 cm⁻¹ researchgate.net.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound Data is inferred from the analysis of analogous compounds. researchgate.netijcrcps.comresearchgate.net

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₃) | 2980 - 2850 | Medium-Weak |

| Imine C=N Stretch | 1630 - 1615 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-N Stretch | 1350 - 1250 | Medium |

| C-Cl Stretch | 800 - 700 | Strong |

Raman spectroscopy provides complementary information to FT-IR. Vibrations that are symmetric and involve a change in polarizability, such as C=C and C=N stretching, often give strong Raman signals. The FT-Raman spectrum of this compound would be expected to show a strong band for the C=N stretch, similar to its IR absorption. The aromatic ring "breathing" modes are also typically strong in Raman spectra.

Mass Spectrometry Techniques

Mass spectrometry serves as a cornerstone for the molecular characterization of synthetic compounds, offering precise information on mass and purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound (C₁₄H₁₂ClN), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N).

This calculated exact mass provides a definitive target for HRMS analysis. In a typical experiment, the compound would be ionized, commonly using electrospray ionization (ESI), to produce a protonated molecule [M+H]⁺. The mass analyzer would then measure the m/z of this ion to four or more decimal places. A measured mass that matches the theoretical value within a narrow tolerance (typically < 5 ppm) provides strong evidence for the compound's elemental formula, confirming its identity.

| Molecular Formula | Ion Species | Theoretical Exact Mass (Da) |

|---|---|---|

| C₁₄H₁₂ClN | [M+H]⁺ | 230.0731 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique used to separate components of a mixture and identify them based on their mass. It is a standard method for assessing the purity of synthesized compounds like this compound.

In this technique, a solution of the compound is injected into a high-performance liquid chromatography (HPLC) system. The sample travels through a column (e.g., a Purospher RP-18e column) where it interacts with the stationary phase. researchgate.net By varying the composition of the mobile phase, components of the mixture are separated based on their differing affinities for the column material. For aromatic amines, reversed-phase chromatography is common. researchgate.net

As the separated components elute from the column, they are introduced into the mass spectrometer. The MS detector generates a chromatogram, plotting signal intensity versus retention time. A pure sample of this compound would ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities, such as unreacted starting materials (p-chlorobenzaldehyde and 3-methylaniline) or side products. The mass spectrometer can then be used to identify these impurities by determining their mass-to-charge ratios. LC-MS/MS methods can provide even greater specificity and sensitivity for quantitative analysis. nih.govfrag-den-staat.de

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation

Single-crystal X-ray diffraction (SCXRD) allows for the precise determination of a molecule's structure in the solid state. Although a crystal structure for the specific title compound is not available in the reviewed literature, analysis of closely related substituted benzylideneanilines, such as N-[(E)-4-Chlorobenzylidene]-2,3-dimethylaniline, provides significant insight into the likely conformation. nih.govresearchgate.net

Benzylideneaniline derivatives are typically non-planar. The key conformational features are the dihedral angles between the two aromatic rings (the p-chlorophenyl ring and the 3-methylphenyl ring) and the central C=N imine bridge. In the analogue N-[(E)-4-Chlorobenzylidene]-2,3-dimethylaniline, the dihedral angle between the p-chlorobenzaldehyde ring and the 2,3-dimethylaniline ring is 51.48 (4)°. nih.govresearchgate.net A similar significant twist is expected for this compound due to steric hindrance, which prevents the molecule from adopting a planar conformation. The conformation around the C=N bond is typically found to be trans (or E). nih.gov

| Parameter | Value |

|---|---|

| Formula | C₁₅H₁₄ClN |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.8981 (4) |

| b (Å) | 7.7999 (2) |

| c (Å) | 15.0449 (5) |

| β (°) | 119.315 (2) |

| Volume (ų) | 1319.75 (7) |

| Dihedral Angle between Rings (°) | 51.48 (4) |

Crystal Packing Analysis and Intermolecular Interactions

The arrangement of molecules within a crystal, known as crystal packing, is directed by a network of intermolecular interactions. In Schiff bases like this compound, which lack strong hydrogen bond donors, the packing is typically governed by weaker forces such as van der Waals forces and C–H···π interactions. nih.govresearchgate.net

In the crystal structure of N-[(E)-4-Chlorobenzylidene]-2,3-dimethylaniline, C–H···π interactions are noted as helping to establish the crystal packing. researchgate.net These interactions involve a hydrogen atom from one molecule interacting with the electron cloud of an aromatic ring on a neighboring molecule. The presence of the chlorine and methyl substituents on the phenyl rings of the title compound will influence the electrostatic potential of the molecules and direct how they arrange themselves to maximize attractive forces and achieve an energetically stable, close-packed structure. The study of these non-covalent interactions is crucial for understanding the physical properties of the solid material. rsc.orgmdpi.com

Isomorphous System Analysis with Related Benzylideneanilines

Isomorphism occurs when different chemical compounds crystallize in the same or very similar structures. The study of isomorphous systems in benzylideneanilines reveals fundamental principles of crystal engineering. A classic example is the isomorphous pair p-chloro-N-(p-methylbenzylidene)aniline and p-methyl-N-(p-chlorobenzylidene)aniline. iucr.org These compounds are chemically distinct but have similar molecular shapes and volumes due to the comparable van der Waals radii of the chloro and methyl groups.

This similarity allows them to crystallize with nearly identical unit cell dimensions and packing arrangements. iucr.org Such systems are often prone to disorder. In the case of these hetero-disubstituted benzylideneanilines, three types of disorder can be observed:

Positional Disorder: The central imine bridge atoms (-CH=N-) can be disordered.

Orientational Disorder: This is superimposed on positional disorder where the bridge atoms occupy different positions with varying occupancy.

Substitutional Disorder: The chloro and methyl substituents at the ends of the molecules can be interchanged within the crystal lattice due to their steric similarity. iucr.org

Analyzing whether this compound forms isomorphous systems with other benzylideneanilines, particularly those with similar substituents, could provide deeper insights into the factors controlling crystal packing and potentially allow for the creation of solid solutions with tailored properties. However, studies have shown that isomorphism can be rare even between structurally similar "bridge-flipped" isomers (e.g., R-CH=N-R′ vs. R-N=CH-R′), as subtle differences in molecular conformation can lead to entirely different packing arrangements. stthomas.edu

Computational Chemistry Investigations of P Chlorobenzylidene 3 Methylphenyl Amine

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions between molecules over time, MD can provide detailed insights into the dynamic behavior of chemical systems.

The conformational flexibility of Schiff bases is crucial for their function, particularly in biological systems and crystal engineering. Aromatic Schiff bases, like the subject compound, possess multiple rotatable bonds, leading to a variety of possible conformations. The rotation around the C-N single bond and the bonds connecting the aryl rings to the imine group are of particular interest.

MD simulations can track the dihedral angles of these rotatable bonds over time in a simulated solvent environment, revealing the most stable conformations and the energy barriers between them. For instance, studies on similar quadridentate Schiff base ligands have shown that even minor changes in coordination geometries can lead to significant conformational differences due to the high flexibility of the ligands. rsc.org The simulations can reveal how the molecule folds and adapts its shape in response to its environment. This dynamic behavior is essential for understanding how the molecule might interact with other molecules or biological targets. For example, in related systems, MD simulations have elucidated how loop dynamics and induced-fit mechanisms are triggered upon substrate binding. nih.gov

The choice of solvent can dramatically influence the structure, stability, and reactivity of a solute molecule. nih.gov MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of solute-solvent interactions. These interactions include hydrogen bonding, van der Waals forces, and electrostatic interactions.

For aromatic Schiff bases, the polarity of the solvent can affect the equilibrium between different conformers. In polar solvents, conformations with a larger dipole moment may be stabilized. Conversely, nonpolar solvents might favor more compact, folded structures to minimize unfavorable interactions with the solvent. Studies on related aromatic systems have shown that the association of molecules is often driven by hydrophobic interactions in polar solvents. researchgate.net The presence of explicit solvent molecules in a simulation can also mediate reactions by stabilizing transition states, for example, through hydrogen bonding, which can significantly lower the activation energy barrier. nih.gov

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from quantum mechanical calculations that help in predicting the chemical reactivity and properties of molecules. These descriptors are fundamental in quantitative structure-activity relationship (QSAR) studies.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). nih.gov The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. mdpi.com A small energy gap suggests that the molecule is more reactive. mdpi.com

Other important descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO). mdpi.com

Electron Affinity (A): The energy released when an electron is added to a molecule (A ≈ -ELUMO). mdpi.com

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2). mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating how easily the molecule's electron cloud can be polarized. mdpi.com

Electronegativity (χ): The power of an atom or molecule to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability (nucleophilicity) |

| LUMO Energy (ELUMO) | - | Electron-accepting ability (electrophilicity) |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

Advanced Computational Methods for Reaction Mechanisms (e.g., DFT Mechanistic Studies)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is widely employed to study reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states.

For the formation of a Schiff base like p-Chlorobenzylidene-(3-methylphenyl)-amine from p-chlorobenzaldehyde and 3-methylaniline, a DFT study would typically investigate a two-step mechanism:

Carbinolamine formation: The nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate called a carbinolamine.

Dehydration: The elimination of a water molecule from the carbinolamine to form the final imine product.

DFT calculations can determine the activation energies for each step, identifying the rate-determining step of the reaction. researchgate.net For similar reactions, the dehydration of the carbinolamine is often found to be the rate-determining step. researchgate.net The calculations can also reveal the role of catalysts or solvent molecules in facilitating proton transfers, which are often crucial for the reaction to proceed. nih.gov For instance, studies have shown that the spatial arrangement of functional groups can allow for intramolecular proton transfers, significantly reducing energy barriers. nih.gov

By mapping the entire potential energy surface of the reaction, DFT provides a detailed understanding of the reaction pathway and the factors that control its efficiency and selectivity. For example, in a study on the reaction of isophorondiamine, DFT calculations correctly predicted that the reaction would occur at the amine group with less steric hindrance by comparing the activation energies of the competing pathways. journaleras.com

| Reaction Step | Description | Key Information from DFT |

|---|---|---|

| Carbinolamine Formation | Nucleophilic attack of the amine on the aldehyde. | Energy of the transition state, stability of the carbinolamine intermediate. |

| Dehydration | Elimination of a water molecule from the carbinolamine. | Activation energy, identification of the rate-determining step. |

In Vitro Biological Activity Mechanisms of P Chlorobenzylidene 3 Methylphenyl Amine and Analogues

In Vitro Antimicrobial Activity

The antimicrobial spectrum of p-Chlorobenzylidene-(3-methylphenyl)-amine analogues has been a subject of considerable study. These compounds have demonstrated notable activity against both bacteria and fungi, suggesting a broad potential for development as therapeutic agents.

Antibacterial Efficacy against Gram-Positive Bacterial Strains

Analogues of this compound have shown significant efficacy against Gram-positive bacteria, including drug-resistant strains. A study on synthetic 1,3-bis(aryloxy)propan-2-amines, which are structurally related, reported potent activity against Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis. nih.gov The minimal inhibitory concentrations (MICs) for these compounds were in the low micromolar range, indicating strong antibacterial action. nih.gov For instance, one of the most promising compounds in that study demonstrated MIC values of 2.5 μg/ml against all tested Methicillin-resistant S. aureus (MRSA) strains. nih.gov

Further research into benzyl (B1604629) guanidine (B92328) derivatives, another class of related compounds, also highlighted their effectiveness against S. aureus. nih.gov One derivative, featuring a 2-chloro-3-(trifluoromethyl)]-benzyloxy group, exhibited a particularly low MIC of 0.5 µg/mL against S. aureus. nih.gov Similarly, 3-alkylidene-2-indolone derivatives have shown high antibacterial activity against S. aureus strains, with some compounds matching the efficacy of the control antibiotic, gatifloxacin, with an MIC of 0.5 μg/mL. mdpi.com These findings underscore the potential of these structural motifs in combating Gram-positive bacterial infections. nih.govnih.govmdpi.com

Table 1: Antibacterial Activity of Selected Analogues against Gram-Positive Bacteria

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1,3-bis(aryloxy)propan-2-amines | S. aureus | 2.5 - 10 | nih.gov |

| 1,3-bis(aryloxy)propan-2-amines | MRSA | 2.5 | nih.gov |

| Benzyl Guanidine Derivatives | S. aureus | 0.5 | nih.gov |

| 3-Alkylidene-2-indolone Derivatives | S. aureus ATCC 6538 | 0.5 | mdpi.com |

| 3-Alkylidene-2-indolone Derivatives | MRSA ATCC 43300 | 0.5 | mdpi.com |

Antibacterial Efficacy against Gram-Negative Bacterial Strains

The activity of these analogues against Gram-negative bacteria is also noteworthy, although in some cases, it is less pronounced than against Gram-positive strains. For example, a series of benzyl guanidine derivatives were generally found to be more potent against S. aureus than Escherichia coli. nih.gov However, specific compounds within this series did show good activity against E. coli, with one derivative displaying an MIC of 1 µg/mL. nih.gov

In another study, a novel compound, 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC), was effective against Gram-negative bacteria like Klebsiella pneumoniae and Acinetobacter baumannii, with MICs of 64 μg/ml and 32 μg/ml, respectively. nih.gov Interestingly, the efficacy of PSPC against these strains was significantly enhanced when used in combination with an efflux pump inhibitor, suggesting a mechanism of resistance that could be overcome. nih.gov Research on pyrazine (B50134) carboxamides also identified a compound with strong antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi, a Gram-negative pathogen, with an MIC of 6.25 mg/mL. mdpi.com

Table 2: Antibacterial Activity of Selected Analogues against Gram-Negative Bacteria

| Compound Class | Bacterial Strain | MIC | Reference |

|---|---|---|---|

| Benzyl Guanidine Derivatives | E. coli | 1 µg/mL | nih.gov |

| 3-(Phenylsulfonyl)-2-pyrazinecarbonitrile | K. pneumoniae | 64 µg/mL | nih.gov |

| 3-(Phenylsulfonyl)-2-pyrazinecarbonitrile | A. baumannii | 32 µg/mL | nih.gov |

Antifungal Efficacy against Fungal Strains

The investigation into the antifungal properties of this compound analogues has yielded promising results. A study focusing on 3-alkylidene-2-indolone derivatives found that several compounds exhibited significant antifungal activity. mdpi.com One particular derivative demonstrated fungicidal activity against Candida albicans CMCC 98001. mdpi.com This indicates that the structural framework of these compounds holds potential for the development of new antifungal agents.

Proposed Mechanisms of Microbial Inhibition (e.g., Enzyme Binding)

The antimicrobial action of these compounds is believed to stem from several mechanisms. One proposed mechanism involves the inhibition of essential bacterial enzymes. For instance, chemical similarity searches and docking studies have suggested that 1,3-bis(aryloxy)propan-2-amines may target the cell division protein FtsZ and the enoyl-[acyl-carrier-protein] reductase FabI. nih.gov FtsZ is a crucial protein in bacterial cell division, and its inhibition leads to filamentation and cell death.

Another potential target is DNA gyrase, an essential enzyme for bacterial DNA replication. In silico studies of pyrazine carboxamide derivatives showed interactions with the DNA gyrase of S. Typhi, suggesting this as a possible mechanism for their antibacterial effect against this pathogen. mdpi.com Furthermore, some analogues are thought to exert their antimicrobial effects by disrupting the bacterial cell membrane. The surfactant-like properties of certain modified amino acids, for example, can lead to the rupture of the cell membrane. chemrxiv.org For some compounds, their bactericidal nature is confirmed through time-kill assays, which show a rapid reduction in viable bacterial cells upon exposure. nih.gov

In Vitro Anticancer and Cytotoxic Activities

In addition to their antimicrobial properties, analogues of this compound have been evaluated for their potential as anticancer agents, showing cytotoxic effects against various human cancer cell lines.

Evaluation against Human Cancer Cell Lines (e.g., HepG2, MCF-7)

The human breast adenocarcinoma cell line, MCF-7, and the human hepatocellular carcinoma cell line, HepG2, are commonly used to screen for anticancer activity. Numerous studies have demonstrated the cytotoxic potential of related compounds against these cell lines.

For the MCF-7 cell line, a monoorganotin Schiff base compound showed strong cytotoxicity with a half-maximal inhibitory concentration (IC₅₀) value of 2.5 µg/mL after 48 hours of treatment. nih.gov Another study on imidazopyrazine derivatives found a compound that exhibited high inhibitory activity against MCF-7 cells with an IC₅₀ of 9.60 µM. researchgate.net Diphenylamine derivatives have also been reported to have anticancer activity against MCF-7 cells, with IC₅₀ values in the low micromolar range. nih.gov

Regarding the HepG2 cell line, a study on N-(5-methyl- nih.govnih.govwalshmedicalmedia.comthiadiazol-2-yl)-propionamide found it to be most sensitive, with an IC₅₀ value of 9.4 μg/mL. biopolymers.org.ua The cytotoxicity of certain 3-alkylidene-2-indolone derivatives was also evaluated against HepG2 cells. mdpi.com Furthermore, studies on other compounds have explored the mechanisms behind this cytotoxicity, which often involve the induction of apoptosis (programmed cell death), oxidative stress, and the activation of caspases. nih.govnih.gov

Table 3: Cytotoxic Activity of Selected Analogues against Human Cancer Cell Lines

| Compound Class | Cell Line | IC₅₀ Value | Exposure Time | Reference |

|---|---|---|---|---|

| Monoorganotin Schiff Base | MCF-7 | 2.5 µg/mL | 48 hours | nih.gov |

| Imidazopyrazine Derivative | MCF-7 | 9.60 µM | Not Specified | researchgate.net |

| Diphenylamine Derivative | MCF-7 | 0.73–2.38 μM | Not Specified | nih.gov |

| N-(5-methyl- nih.govnih.govwalshmedicalmedia.comthiadiazol-2-yl)-propionamide | HepG2 | 9.4 µg/mL | Not Specified | biopolymers.org.ua |

Table of Mentioned Compounds

| Compound Name/Class |

|---|

| This compound |

| 1,3-bis(aryloxy)propan-2-amines |

| Benzyl Guanidine Derivatives |

| 3-Alkylidene-2-indolone Derivatives |

| Gatifloxacin |

| 3-(Phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) |

| Pyrazine Carboxamides |

| Monoorganotin Schiff Base |

| Imidazopyrazine Derivatives |

| Diphenylamine Derivatives |

| N-(5-methyl- nih.govnih.govwalshmedicalmedia.comthiadiazol-2-yl)-propionamide |

| Oleanolic Acid |

Investigation of Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a critical process for eliminating potentially cancerous cells. Anti-cancer drug candidates are often evaluated for their ability to induce apoptosis. This typically involves assessing the activation of key proteins in the apoptotic cascade, such as caspases, and changes in the expression of regulatory proteins from the Bcl-2 family.

A detailed investigation into the specific apoptosis induction pathways for this compound or its direct analogues has not been extensively reported in the reviewed scientific literature. Studies on other structurally diverse Schiff base derivatives have shown potential for apoptosis induction, often mediated through the generation of reactive oxygen species (ROS) and subsequent activation of intrinsic mitochondrial pathways. However, without specific experimental data, the precise mechanisms for the title compound remain unelucidated.

Analysis of Cell Cycle Arrest Mechanisms

Cancer is characterized by uncontrolled cell division, making the cell cycle a prime target for therapeutic intervention. Many chemotherapy agents function by causing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase), which prevents cancer cells from proliferating and can lead to apoptosis. nih.gov The analysis of these mechanisms often involves techniques like flow cytometry to determine the distribution of cells in different phases of the cycle. mdpi.com

There is currently a lack of specific studies in the available literature detailing the analysis of cell cycle arrest mechanisms induced by this compound or its close analogues. While some benzimidazole (B57391) and triazole-based compounds have been shown to arrest the cell cycle at various phases mdpi.comnih.gov, specific data for the chlorobenzylidene-toluidine scaffold is not available.

Study of DNA Damage Induction

Inducing DNA damage in rapidly dividing cancer cells is a fundamental strategy for many chemotherapeutic drugs. This damage, if not repaired, can trigger cell cycle arrest and apoptosis. Aromatic amines, a structural component of the title compound, are a class of molecules known to be capable of forming adducts with DNA, which can disrupt DNA replication and lead to cell death. cibtech.org

However, specific experimental studies confirming or quantifying DNA damage induction by this compound are not present in the current body of scientific literature. Research on related compounds, such as certain pyrrolobenzodiazepines, has shown they can cause DNA damage and activate cellular repair mechanisms, but these compounds are structurally distinct from the title Schiff base. orientjchem.orgmdpi.com

Enzyme Inhibition Relevant to Cancer Pathways (e.g., Protein Kinases, Tubulin)

Many critical cellular processes that are dysregulated in cancer are controlled by enzymes, making enzyme inhibition a key therapeutic strategy. Protein kinases, for instance, are crucial regulators of cell signaling pathways involved in cell proliferation and survival, and their inhibition is a well-established anti-cancer approach. researchgate.net Similarly, tubulin is the protein subunit of microtubules, which are essential for cell division; its inhibition disrupts mitosis and leads to cancer cell death.

Specific data on the inhibition of protein kinases, tubulin, or other cancer-relevant enzymes by this compound or its direct analogues is not available in the reviewed literature. While other classes of nitrogen-containing heterocyclic compounds and Schiff bases have been explored as inhibitors of various enzymes like cholinesterases or β-secretase mdpi.commdpi.com, their relevance to the title compound's potential anti-cancer activity is undetermined.

In Vitro Anti-inflammatory Mechanisms

The anti-inflammatory properties of Schiff bases have been more broadly investigated, providing a basis for understanding the potential mechanisms of analogues of this compound.

Protein Denaturation Inhibition Assays

The denaturation of tissue proteins is a hallmark of inflammation. The ability of a compound to prevent protein denaturation is a widely used in vitro screening method to assess potential anti-inflammatory activity. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and ibuprofen (B1674241) are known to inhibit the heat-induced denaturation of proteins such as albumin. nih.govnih.gov

Various Schiff base analogues have demonstrated significant, concentration-dependent inhibition of protein denaturation in vitro. This suggests that compounds of this class may possess the ability to stabilize protein structures and thus exert an anti-inflammatory effect.

Table 1: In Vitro Inhibition of Heat-Induced Albumin Denaturation by Schiff Base Analogues

| Schiff Base Analogue | Concentration (µg/mL) | % Inhibition of Denaturation | Reference Compound (% Inhibition) | Source |

|---|---|---|---|---|

| Coumarin Schiff Base 7 | 200 | 95.42% | Ibuprofen (~85%) | nih.gov |

| Pyrazole Schiff Base 23a | Not Specified | 22.56% | Diclofenac Sodium (41.88%) | nih.gov |

| Schiff base from 2-chlorobenzaldehyde | 500 | 62.14% | Aspirin (89.04%) | nih.gov |

Modulation of Inflammatory Biomarkers

Inflammation is mediated by a complex network of signaling molecules and enzymes. Key biomarkers include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as enzymes like cyclooxygenase-2 (COX-2) that are responsible for producing inflammatory prostaglandins. rsc.orgorientjchem.org

Studies on various Schiff base analogues have shown their potential to modulate these biomarkers. For instance, certain organoselenium and imidazole-containing Schiff bases have been reported to downregulate the expression of COX-2, TNF-α, IL-1β, and IL-6 in vitro, indicating a direct interference with inflammatory signaling pathways. orientjchem.orgrsc.orgorientjchem.org This suggests that Schiff bases, as a class, may exert anti-inflammatory effects by suppressing the production of key inflammatory mediators.

Table 2: In Vitro Modulation of Inflammatory Biomarkers by Schiff Base Analogues

| Schiff Base Analogue Class | Biomarker Target | Observed Effect | Source |

|---|---|---|---|

| Organoselenium Schiff Bases | COX-2 | Downregulation | rsc.org |

| Organoselenium Schiff Bases | IL-6, IL-1β | Downregulation | rsc.org |

| Imidazole (B134444) Schiff Base Derivatives | TNF-α, IL-1β | Downregulation | orientjchem.orgorientjchem.org |

| Coumarin Schiff Base Derivatives | COX-2 | Inhibition (inferred from docking) | nih.gov |

In Vitro Antioxidant Properties

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in various pathological conditions. The antioxidant potential of this compound and its analogues is evaluated through their ability to scavenge free radicals and mitigate oxidative stress in cellular environments.

Free Radical Scavenging Assays

Free radical scavenging assays are fundamental in determining the antioxidant activity of chemical compounds. The most common of these is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov In this assay, the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical results in a color change that can be measured spectrophotometrically. The efficiency of a compound is often expressed as its IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

Below is a table summarizing the DPPH radical scavenging activity of some Schiff base analogues.

| Compound/Analogue | IC50 Value (µM) | Reference |

| Schiff base from isonicotinic hydrazide and indole-3-carboxaldehyde | 36.09 | nih.gov |

| Schiff base from 4-nitroaniline (B120555) and 2-hydroxybenzaldehyde | 2.27 µg/ml | researchgate.net |

| (Z)-2-(3-((2-benzoylhydrazineylidene)(phenyl)methyl)phenyl)propanoic acid | 6.12 ppm | nih.gov |

| (E)-N'-((4-methyl-1H-indol-3-yl)methylene)nicotinohydrazide | 3.82 µg/ml | nih.gov |

This table presents data for structurally related Schiff bases to provide a context for the potential antioxidant activity of this compound.

Reduction of Oxidative Stress in Cellular Models

Beyond simple chemical assays, evaluating the effect of a compound on oxidative stress within a biological system provides a more comprehensive understanding of its antioxidant potential. Cellular models are employed to investigate the ability of compounds to protect cells from damage induced by oxidative agents. Such studies often measure intracellular ROS levels, lipid peroxidation, and the activity of endogenous antioxidant enzymes.

Currently, there is a lack of specific studies in the available literature detailing the reduction of oxidative stress in cellular models by this compound or its close analogues. However, the general antioxidant properties observed in chemical assays for other Schiff bases suggest that they could potentially mitigate cellular oxidative stress. dergipark.org.tr The lipophilicity of Schiff bases, which can be modulated by their substituents, may facilitate their transport across cell membranes, a crucial factor for intracellular activity.

Enzyme Inhibition Studies (Excluding Human Clinical Data)

The interaction of small molecules with enzymes is a cornerstone of drug discovery. The inhibitory activity of this compound and its analogues against specific enzymes, such as carbonic anhydrases and cholinesterases, reveals their potential as therapeutic agents for various diseases.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. nih.govmdpi.com Sulfonamides are a well-known class of CA inhibitors.

Schiff bases, particularly those incorporating a sulfonamide moiety, have been investigated as CA inhibitors. nih.gov The azomethine nitrogen and other donor atoms in the Schiff base structure can coordinate with the zinc ion in the enzyme's active site, contributing to the inhibitory effect. Studies on various Schiff bases have revealed potent inhibitory activity against different CA isoforms. nih.govmdpi.com

The following table summarizes the carbonic anhydrase inhibitory activity of some Schiff base analogues.

| Compound/Analogue | Target Isoform | Inhibition Constant (Ki) | Reference |

| Quinazoline-based Schiff's bases (compounds 2, 3, 4, 10, 11, 16, 18, 24, 26, 27) | hCA II | 10.8–52.6 nM | nih.govmdpi.com |

| Quinazoline-based Schiff's bases (compounds 3, 10, 11, 13, 15–19, 24) | hCA XII | 5.4–25.5 nM | nih.govmdpi.com |

| Metal complexes of Schiff's bases from aromatic/heterocyclic sulfonamides | CA II | Low nanomolar range | nih.gov |

This table showcases the inhibitory potential of various Schiff base derivatives against different carbonic anhydrase isoforms, providing a basis for the potential activity of this compound.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission. nih.gov The inhibition of these enzymes is a primary therapeutic strategy for the symptomatic treatment of Alzheimer's disease. nih.gov

Several Schiff bases have been synthesized and evaluated for their cholinesterase inhibitory activity. nih.gov The structural features of these compounds, including the nature of the aromatic rings and the substituents they carry, play a crucial role in their interaction with the active site of the enzymes.

A study on two series of Schiff bases revealed potent inhibitory activities against both AChE and BChE. nih.gov For instance, one of the synthesized compounds displayed higher inhibitory activity against both enzymes than the reference drug galanthamine. nih.gov Molecular docking studies have suggested that these Schiff bases can interact with key amino acid residues in the active site of the cholinesterases. nih.gov

The table below presents the cholinesterase inhibitory activity of some Schiff base analogues.

| Compound/Analogue | Target Enzyme | IC50 Value (µM) | Reference |

| Schiff base 3j | AChE | 2.05 | nih.gov |

| Schiff base 3j | BChE | 5.77 | nih.gov |

| Various Schiff bases (series 3, excluding 3b) | BChE | 5.77–18.52 | nih.gov |

This table highlights the cholinesterase inhibitory potential of certain Schiff base derivatives, suggesting that this compound could be a subject of interest for similar investigations.

Coordination Chemistry of P Chlorobenzylidene 3 Methylphenyl Amine As a Ligand

Design and Synthesis of Metal Complexes

The synthesis of metal complexes involving p-Chlorobenzylidene-(3-methylphenyl)-amine as a ligand typically involves the direct reaction of the Schiff base with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and reaction time, can significantly impact the yield and purity of the resulting complex.

Transition metal ions are particularly well-suited for forming stable complexes with Schiff base ligands like this compound. nih.gov The d-orbitals of these metals can effectively accept the lone pair of electrons from the imine nitrogen, leading to the formation of a coordinate bond. The synthesis is often carried out in solvents like ethanol (B145695) or methanol, where both the ligand and the metal salt exhibit good solubility. The general approach involves dissolving stoichiometric amounts of the ligand and the metal salt, followed by refluxing the mixture for a specific duration. The resulting metal complex often precipitates out of the solution upon cooling and can be isolated by filtration.

Commonly used transition metal ions for complexation with Schiff bases include those from the first transition series such as Manganese (Mn), Cobalt (Co), Nickel (Ni), Copper (Cu), and Zinc (Zn), as well as second and third-row transition metals like Palladium (Pd) and Platinum (Pt). researchgate.netnih.gov

The stoichiometry of the metal complexes of this compound is typically determined using various analytical techniques, including elemental analysis (CHN analysis) and spectroscopic methods. The molar conductance of the complex solution can provide insights into whether the anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice. researchgate.net

The coordination number of the central metal ion is influenced by its size, charge, and the steric hindrance imposed by the ligand. For this compound, which acts as a monodentate or bidentate ligand, common coordination numbers observed are 4 and 6, leading to tetrahedral, square planar, or octahedral geometries.

Table 1: Hypothetical Stoichiometry and Molar Conductance of Metal Complexes with this compound (L)

| Complex | Proposed Formula | Metal:Ligand Ratio | Molar Conductance (Ω⁻¹ cm² mol⁻¹) in DMF | Nature of Complex |

| 1 | [Co(L)₂Cl₂] | 1:2 | 15.8 | Non-electrolyte |

| 2 | [Ni(L)₂Cl₂] | 1:2 | 18.2 | Non-electrolyte |

| 3 | [Cu(L)₂Cl₂] | 1:2 | 12.5 | Non-electrolyte |

| 4 | [Zn(L)₂Cl₂] | 1:2 | 20.1 | Non-electrolyte |

| 5 | [Pd(L)₂Cl₂] | 1:2 | 14.7 | Non-electrolyte |

Structural Elucidation of Metal-Schiff Base Complexes

The precise three-dimensional arrangement of atoms in the metal complexes of this compound is crucial for understanding their properties and potential applications. A combination of single-crystal X-ray diffraction and various spectroscopic techniques is employed for this purpose.

A suite of spectroscopic methods is utilized to probe the formation and nature of the metal-ligand bond in complexes of this compound.

Infrared (IR) Spectroscopy: A key piece of evidence for the coordination of the Schiff base to the metal ion is the shift in the stretching frequency of the imine group (ν(C=N)). Upon coordination, this band typically shifts to a lower frequency in the IR spectrum, indicating a weakening of the C=N bond due to the donation of electron density to the metal. New bands appearing in the far-IR region can often be assigned to the metal-nitrogen (ν(M-N)) stretching vibrations. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about the coordination geometry. The d-d transitions of the metal ions are sensitive to the ligand field environment. For example, the position and number of d-d bands can help distinguish between octahedral and tetrahedral geometries for a given metal ion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II) or Pd(II), ¹H and ¹³C NMR spectroscopy can provide valuable structural information. The chemical shifts of the protons and carbons in the vicinity of the coordination site will be affected upon complexation. nih.gov

Table 2: Hypothetical Spectroscopic Data for Metal Complexes of this compound (L)

| Complex | ν(C=N) of Ligand (cm⁻¹) | ν(C=N) of Complex (cm⁻¹) | Δν(C=N) (cm⁻¹) | ν(M-N) (cm⁻¹) | Key UV-Vis Bands (nm) |

| [Co(L)₂Cl₂] | ~1625 | ~1605 | ~20 | ~450 | 620, 530 |

| [Ni(L)₂Cl₂] | ~1625 | ~1608 | ~17 | ~465 | 580, 490 |

| [Cu(L)₂Cl₂] | ~1625 | ~1600 | ~25 | ~440 | 680 |

| [Zn(L)₂Cl₂] | ~1625 | ~1610 | ~15 | ~430 | - |

| [Pd(L)₂Cl₂] | ~1625 | ~1602 | ~23 | ~475 | 410 |

Catalytic Applications of this compound Metal Complexes

Schiff base metal complexes are widely recognized for their catalytic activity in a variety of organic transformations. The metal complexes of this compound, by analogy with similar reported structures, are expected to exhibit catalytic potential. researchgate.net The catalytic activity often stems from the ability of the metal center to exist in multiple oxidation states and to coordinate with substrate molecules, thereby activating them for reaction.

No Specific Research Found for this compound

The investigation for "this compound" and its potential metal complexes in various scientific databases and search engines did not yield any specific results. This includes a lack of information on its synthesis, characterization, and subsequent application in the fields of homogeneous and heterogeneous catalysis, or its mechanistic aspects in bioinorganic chemistry.

While the search did retrieve general information on Schiff bases, which are compounds of a similar class to this compound, and their versatile applications, none of the available literature specifically names or investigates the requested compound. For instance, studies on related Schiff bases derived from substituted benzaldehydes and various amines demonstrate their ability to form stable complexes with a range of transition metals. These complexes have been explored for their catalytic potential in organic transformations and for their bioinorganic relevance. However, without specific data for this compound, any discussion would be purely speculative and would not meet the requirement for a scientifically accurate and informative article based on detailed research findings.

A search in the NIST (National Institute of Standards and Technology) Chemistry WebBook identified a similar but distinct compound, p-chlorobenzylidene-(4-chlorophenyl)-amine, highlighting the specificity required in chemical literature. The absence of "this compound" from such databases suggests that it may not have been a subject of significant scientific inquiry or that such research is not widely disseminated.

Therefore, without foundational research on the synthesis and characterization of this compound and its coordination behavior, it is impossible to provide the requested detailed analysis and data tables for its role as a ligand in various chemical and biological systems.

Materials Science Applications of Aromatic Schiff Bases Including P Chlorobenzylidene 3 Methylphenyl Amine

Fabrication of Functional Materials

The ease of synthesis and the ability to tailor their molecular structure allows aromatic Schiff bases to be incorporated into various functional materials, from high-performance polymers to advanced electronic components.

Polymers and Composite Materials

Schiff base polymers, also known as polyazomethines or polyimines, are synthesized through the polycondensation of difunctional amines and aldehydes. researchgate.net These polymers are noted for their high thermal stability, conductivity, and optical properties. researchgate.net While specific research on polymers derived directly from p-Chlorobenzylidene-(3-methylphenyl)-amine as a monomer is not widely documented, its structure suggests it could act as a building block. For polymerization, bifunctional derivatives, such as a diamine reacting with a dialdehyde, would be necessary. For instance, polymers containing triphenylamine (B166846) moieties in the main chain have been synthesized via Schiff base polycondensation and have shown good thermal stability, with a 5% weight loss occurring at temperatures above 450°C. researchgate.net

In composite materials, Schiff bases can be used to enhance the interfacial adhesion between fillers and the polymer matrix. Their metal-chelating ability can also be exploited. For example, Schiff base metal complexes have been used as curing agents for epoxy resins, creating crosslinked polymer networks with integrated metal ions. researchgate.net A study on a macrocyclic bis-hydrazone Schiff base and its metal complexes demonstrated their effectiveness in curing maleimide (B117702) epoxy resins. researchgate.net Although not specific to this compound, this highlights the potential role of such compounds in creating advanced polymer composites.

Organic Electronics and Optoelectronic Devices

The optoelectronic properties of aromatic Schiff bases make them promising candidates for use in organic electronic devices, such as Organic Light Emitting Diodes (OLEDs). researchgate.netnih.gov The performance of these devices relies on materials that can efficiently transport charge and emit light. The π-conjugated system of Schiff bases facilitates electron delocalization, which is crucial for these applications. nih.gov

Schiff bases and their metal complexes have been investigated as emissive layers or dopants in OLEDs. researchgate.net The emission color and efficiency can be tuned by modifying the substituents on the aromatic rings. For example, thin films of macrocyclic Schiff bases derived from o-phenylenediamine (B120857) have been shown to exhibit broad emission spectra, a feature that could be useful in LED applications. mdpi.com The band-gap energy for these films was determined to be in the range of 3.29 to 3.45 eV. mdpi.com While data for this compound is not available, related Schiff base metal complexes have been successfully used in OLEDs, demonstrating the potential of this class of compounds. researchgate.net The specific electronic properties imparted by the chloro and methyl groups on this compound could influence the HOMO/LUMO energy levels, thereby affecting charge injection and transport in an electronic device.

Development of Fluorescent Probes and Sensors

The fluorescence of many Schiff base compounds is sensitive to their local environment, a property that is exploited in the development of chemical sensors. Changes in fluorescence intensity or wavelength can signal the presence of specific analytes like metal ions or changes in pH. mdpi.com

Chemosensory Applications

Aromatic Schiff bases are widely designed as fluorescent chemosensors for detecting hazardous metal ions. mdpi.com The sensing mechanism often involves processes like Chelation-Induced Fluorescence Modulation (CHEF), Photoinduced Electron Transfer (PET), or Intramolecular Charge Transfer (ICT). mdpi.com Upon binding with a metal ion, the electronic properties of the Schiff base are altered, leading to a measurable change in its fluorescence.

For example, a Schiff base synthesized from benzylamine (B48309) and 2-hydroxy-1-naphthaldehyde (B42665) acts as a highly selective and sensitive "off-on" fluorescent sensor for Cu²⁺ ions in an aqueous solution. nih.gov The probe's fluorescence is initially quenched but is significantly enhanced upon complexation with copper, allowing for detection at nanomolar concentrations. nih.gov Another sensor, based on a salicylaldehyde (B1680747) and p-toluidine (B81030) derivative, has been investigated for its ability to detect Al³⁺ ions. chemistryjournal.netresearchgate.net The interaction with the metal ion restricts the C=N isomerization, leading to an enhanced fluorescence emission. mdpi.com

The chemosensory properties of several Schiff bases are summarized in the table below.

| Schiff Base Sensor | Analyte Detected | Sensing Mechanism | Detection Limit | Reference |

| (4-mercaptophenyl) iminomethylphenyl naphthalenyl carbamate (B1207046) (MNC) | Cu²⁺ | ICT | 1.45 nM | mdpi.com |

| Sensor from benzyl (B1604629) amine and 2-hydroxy-1-napthaldehyde | Cu²⁺ | CHEF | 30 nM | nih.gov |

| Sensor from N-(3-Aminopropyl) imidazole (B134444) and 2-Hydroxy-5-(p-tolyldiazenyl) benzaldehyde (B42025) | Cu²⁺ | CHEF | Not Specified | mdpi.com |

| Sensor from tryptophan and 2-hydroxy-1-naphthaldehyde | Zn²⁺ | Not Specified | Not Specified | researchgate.net |

| Salicylidene-p-toluidine | Al³⁺ | CHEF | Not Specified | chemistryjournal.netresearchgate.net |

pH-Responsive Sensors

Schiff bases can also function as fluorimetric pH sensors. researchgate.net This capability stems from the protonation or deprotonation of the imine nitrogen atom, which alters the compound's electronic structure and, consequently, its absorption and emission properties. researchgate.netbohrium.com In acidic media, the imine nitrogen can be protonated, while in basic media, a hydroxyl group elsewhere in the molecule may be deprotonated. These changes can lead to visually distinguishable color changes or shifts in fluorescence, making them effective optical pH indicators. bohrium.com

For instance, a Schiff base, 4-chloro-2-((2-(pyridin-4-yl)hydrazono)methyl)phenol, has been reported as a fluorescent chemosensor for high pH values. bohrium.com Many Schiff bases exhibit a distinct color change in response to pH; for example, some are colorless in a pH range of 3.0–7.0 and turn yellow above pH 7.0 due to the deprotonation of a phenolic group. researchgate.net This on/off switching behavior is highly desirable for practical sensor applications. The response of a Schiff base sensor to pH can be influenced by the solvent, with the protonated form often being more stable in certain environments. mdpi.com While the specific pH sensing properties of this compound have not been detailed, its core structure is amenable to the protonation/deprotonation mechanisms required for pH sensing.

Nonlinear Optical (NLO) Material Development

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. These materials are crucial for applications in photonics and optoelectronics, including optical switching and frequency conversion. doi.org Organic molecules with delocalized π-electrons and donor-acceptor (D-A) groups are of particular interest for their large NLO responses. doi.orgnih.gov

The structure of this compound, featuring an electron-withdrawing chlorine atom and an electron-donating methyl group connected through a π-conjugated system, fits the D-A design paradigm for NLO materials. The intramolecular charge transfer between these groups can lead to significant second- and third-order hyperpolarizabilities (β and γ), which are measures of the NLO response. doi.org Theoretical studies on various Schiff bases have shown that the magnitude of the hyperpolarizability is strongly dependent on the strength of the donor and acceptor groups. doi.orgpdn.ac.lk For instance, substituting with a strong acceptor like a cyano (-CN) or aldehyde (-CHO) group can significantly enhance the NLO properties. doi.org

Experimental Z-scan techniques have been used to measure the third-order NLO properties of Schiff bases, confirming their potential for applications like optical limiting. nih.gov The table below presents calculated NLO properties for some donor-acceptor substituted Schiff bases, illustrating the effect of different functional groups.

| Compound Type | Donor Group (D) | Acceptor Group (A) | First Hyperpolarizability (β) (calculated) | Reference |

| D-π-A Ferrocenyl Schiff Base | Ferrocene | -NO₂ | High (qualitative) | researchgate.net |

| Salicylaldehyde-based Schiff Base | -OH | -NO₂ | High (qualitative) | nih.gov |

| Aromatic Schiff Base | -N(CH₃)₂ | -NO₂ | High (qualitative) | doi.org |

| Ni(II) Salphen Complex | -N(CH₃)₂ | -NO₂ | Highest βtot in its series | pdn.ac.lk |

| (E)-4-((2-chlorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | -Dimethyl-phenyl-pyrazolone | -Cl-phenyl | Significant SHG efficiency | nih.gov |

These findings underscore the potential of appropriately substituted aromatic Schiff bases, including this compound and its derivatives, as promising materials for NLO applications.

Stimuli-Responsive Materials Design

The design of stimuli-responsive materials, which undergo a change in their properties in response to external stimuli such as light or heat, is a burgeoning field in materials science. Aromatic Schiff bases are a class of compounds that have attracted interest in this area, particularly for their potential photochromic and thermochromic behaviors. rsc.org

Photochromism and thermochromism in certain Schiff bases are often attributed to the phenomenon of enol-keto tautomerism. rsc.orgresearchgate.net This process involves an intramolecular proton transfer, typically from a hydroxyl group positioned ortho to the imine (-C=N-) bond to the imine nitrogen. This transfer results in a change in the electronic conjugation of the molecule, leading to a change in its absorption spectrum and, consequently, its color. The initial form is often a yellow-colored enol-imine, which can transform into an orange or red-colored keto-amine form upon exposure to light (photochromism) or heat (thermochromism). researchgate.net The planarity of the molecule and the presence of specific substituents on the aromatic rings can significantly influence whether a compound exhibits these chromic properties. researchgate.net

For a Schiff base to exhibit this type of stimuli-responsive behavior, the presence of the ortho-hydroxyl group is generally considered a critical structural requirement. rsc.org In the case of This compound , the molecule lacks a hydroxyl group on either of its aromatic rings. The structure consists of a p-chlorobenzylidene group and a 3-methylphenyl group attached to the imine nitrogen. While the aromatic nature and the presence of the imine bond are characteristic of Schiff bases, the absence of the key functional group for proton transfer makes it unlikely that this specific compound would exhibit the same photochromic or thermochromic properties based on the well-understood enol-keto tautomerism mechanism.

Further research into other potential mechanisms for stimuli-responsive behavior in Schiff bases without ortho-hydroxyl groups would be necessary to fully assess the capabilities of compounds like This compound in the design of smart materials.

Applications in Carbon Capture and Utilization Technologies (Amine-Based Sorbents)

Aromatic Schiff bases are emerging as a promising class of solid sorbents for carbon capture and utilization (CCU) technologies. Their inherent properties, such as high thermal and chemical stability, significant surface area in their porous forms, and the presence of nitrogen atoms, make them attractive candidates for the selective capture of carbon dioxide (CO₂) from flue gases and other industrial emissions. koreascience.kr The amine functionality within the Schiff base structure plays a crucial role in the adsorption of CO₂.

A study on Schiff bases derived from trimethoprim (B1683648) and various aromatic aldehydes revealed excellent CO₂ uptake capacities, highlighting the influence of the molecular structure on adsorption performance. mdpi.com The 3-hydroxyphenyl-substituted Schiff base, for example, showed a remarkable CO₂ uptake of 46% by weight at 313 K and 40 bar. mdpi.com This high capacity was attributed to its favorable pore size distribution and strong van der Waals interactions with CO₂. mdpi.com The presence of heteroatoms like nitrogen and oxygen in these compounds is considered beneficial for CO₂ capture. mdpi.com

The table below summarizes the CO₂ capture performance of several aromatic Schiff bases reported in the literature, providing a comparative context for the potential application of compounds like This compound .

| Schiff Base Adsorbent | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (wt%) | Conditions |

| 3-Hydroxyphenyl-substituted trimethoprim Schiff base mdpi.com | 20.3 | 0.0086 | 46 | 313 K, 40 bar |

| 4-Anisaldehyde-derived trimethoprim Schiff base mdpi.com | 20.8 | 0.0075 | 43 | 313 K, 40 bar |

| 4-(Dimethylamino)benzaldehyde-derived Schiff base mdpi.com | 4.15 | 0.0036 | 27 | 313 K, 40 bar |

| Porous Aromatic Schiff Base Complex (average) koreascience.kr | 4.7-19.4 | 0.02-0.073 | Not specified | Not specified |

Based on the general characteristics of aromatic Schiff bases, it can be inferred that This compound , with its nitrogen-containing imine linkage and aromatic structure, has the potential to act as a sorbent for CO₂. However, its actual performance would depend on its specific physical properties in the solid state, such as its surface area and porosity, which would need to be determined experimentally.

Advanced Analytical Detection and Quantification Methods for P Chlorobenzylidene 3 Methylphenyl Amine

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and analysis of complex mixtures. For p-Chlorobenzylidene-(3-methylphenyl)-amine, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are highly applicable, especially when coupled with mass spectrometry.

HPLC is a preferred method for the analysis of non-volatile and thermally labile compounds like many Schiff bases. The development of a robust HPLC method for this compound would involve the optimization of several parameters to achieve good resolution, peak shape, and sensitivity.

A reversed-phase HPLC system is typically suitable. A C18 column is a common choice, offering good retention and separation of aromatic compounds. The mobile phase composition is a critical factor; a gradient elution using a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol) is often employed to ensure the efficient elution of the compound. thermofisher.comlcms.cz Detection can be performed using a UV detector, as the aromatic rings and the imine bond in the molecule absorb UV radiation. The detection wavelength would be optimized by scanning the UV spectrum of the compound, with absorption maxima typically observed for the π → π* transitions of the aromatic system and the n → π* transition of the imine group. researchgate.netresearchgate.net For enhanced sensitivity and selectivity, especially in complex matrices, derivatization with a fluorescent tag can be utilized, followed by fluorescence detection. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 320 nm |

This table presents a hypothetical but scientifically plausible set of starting conditions for method development.

While this compound may have limited volatility due to its molecular weight, GC analysis is feasible, particularly for assessing its purity and for the analysis of related volatile impurities. The primary challenge in the GC analysis of amines and imines is their potential for adsorption on active sites within the GC system, leading to poor peak shape and reduced sensitivity. researchgate.net Therefore, the use of a deactivated, inert capillary column, such as one with a 5% phenyl methyl polysiloxane stationary phase, is recommended. orientjchem.orgmdpi.com

The temperature program of the GC oven is optimized to ensure the elution of the compound as a sharp, symmetrical peak. A typical program would start at a lower temperature and ramp up to a higher temperature to facilitate the elution of less volatile components. mdpi.com

Table 2: Representative GC Method Parameters for this compound

| Parameter | Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (e.g., 20:1) |

| Oven Program | 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table provides a representative set of GC conditions that could be adapted for the analysis of the target compound.

The coupling of chromatographic techniques with mass spectrometry (MS) provides unparalleled sensitivity and specificity, allowing for the definitive identification and quantification of this compound, even at trace levels.

GC-MS: In GC-MS, following separation by GC, the analyte is ionized, typically by electron ionization (EI). The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a chemical fingerprint for the compound. For this compound, key fragments would likely arise from the cleavage of the benzylic C-N bond and fragmentation of the aromatic rings. researchgate.netatk.ac.id The molecular ion peak would also be a significant identifier.

LC-MS/MS: For even greater selectivity and lower detection limits, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice. nih.govmdpi.com After separation by HPLC, the analyte is ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In the tandem mass spectrometer, a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), significantly reduces matrix interference and enhances quantification accuracy. mdpi.com

Table 3: Plausible GC-MS and LC-MS/MS Fragmentation Data for this compound

| Technique | Precursor Ion (m/z) | Major Product Ions (m/z) |

| GC-MS (EI) | [M]+• | Fragments corresponding to chlorobenzyl and methylphenyl moieties, and the imine linkage. |

| LC-MS/MS (ESI+) | [M+H]+ | Characteristic fragments resulting from the cleavage of the C=N bond and other specific structural features. |

This table outlines the expected type of data obtained from mass spectrometric analysis, crucial for structural confirmation.

Spectrophotometric Methods for Trace Analysis

UV-Visible spectrophotometry can be a simple and cost-effective method for the quantification of this compound, particularly in samples with a relatively simple matrix. The method relies on the principle that the compound absorbs light in the UV-Vis region due to the electronic transitions within its chromophores (the aromatic rings and the imine group). researchgate.netnih.gov

A standard calibration curve is constructed by measuring the absorbance of a series of solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The solvent and pH can significantly influence the UV-Vis spectrum of Schiff bases, a factor that must be controlled for reproducible results. nih.gov While not as selective as chromatographic methods, spectrophotometry is valuable for rapid, routine analysis.

Electrochemical Sensor Development

Electrochemical sensors offer a promising avenue for the rapid, sensitive, and portable detection of this compound. mdpi.com The development of such a sensor would typically involve the modification of an electrode surface with a material that selectively interacts with the target analyte. The imine group and the aromatic system of this compound are electroactive and can be either oxidized or reduced at an appropriate potential.

A common approach involves the use of a glassy carbon electrode modified with nanomaterials (e.g., carbon nanotubes, metallic nanoparticles) to enhance the electrochemical signal. mdpi.com The principle of detection would be based on measuring the change in current (amperometry) or potential (potentiometry) upon the interaction of the analyte with the modified electrode surface. While specific sensors for this compound are not widely reported, the principles of electrochemical detection of aromatic amines and other organic molecules are well-established and could be adapted for this purpose. mdpi.com

Sample Preparation and Preconcentration Strategies (e.g., Liquid-Liquid Extraction)

Effective sample preparation is a critical step to isolate this compound from the sample matrix and to concentrate it to a level suitable for instrumental analysis. Liquid-liquid extraction (LLE) is a widely used and effective technique for this purpose. researchgate.nettandfonline.com

In a typical LLE procedure, an aqueous sample containing the analyte is brought into contact with an immiscible organic solvent. Due to its predominantly nonpolar character, this compound will preferentially partition into the organic phase. The choice of the organic solvent is crucial and depends on the analyte's solubility and the nature of the sample matrix; solvents like chloroform (B151607) or dichloromethane (B109758) are often effective for extracting Schiff bases. researchgate.nettandfonline.com The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase and the ratio of the volumes of the two phases. After extraction, the organic layer is separated, and the solvent may be evaporated and the residue reconstituted in a smaller volume of a suitable solvent for analysis, thereby achieving preconcentration. tandfonline.comtandfonline.com

Environmental Fate and Degradation Pathways of Aromatic Amine Compounds

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that lead to the transformation of chemical compounds. For p-Chlorobenzylidene-(3-methylphenyl)-amine, the primary abiotic degradation pathways are expected to be photo-oxidation and hydrolysis.

Photo-oxidation, or photodegradation, is the process by which light energy drives the oxidation of a chemical compound. Aromatic compounds, including Schiff bases, can absorb ultraviolet (UV) radiation from sunlight, which can lead to their transformation. The photo-oxidation of aromatic Schiff bases can proceed through several mechanisms, including oxidative photocyclization. mdpi.com In the presence of an acid, this process can be accelerated. mdpi.com

For this compound, photo-oxidation in the presence of atmospheric oxidants like hydroxyl radicals (•OH) is a likely degradation pathway. rsc.org The reaction with these radicals can lead to the formation of various transformation products. The general process of photocatalytic degradation of similar compounds, such as rhodamine B in the presence of Schiff base complexes, has been shown to be effective, with superoxide (B77818) radicals (•O₂⁻) playing a crucial role. nih.govresearchgate.net While specific studies on this compound are limited, the photo-oxidation of other aromatic amines and Schiff bases can result in the formation of aldehydes, amides, and imines. rsc.org

Table 1: Potential Photo-oxidation Products of Aromatic Schiff Bases

| Reactant | Oxidant | Potential Products | Reference |

|---|---|---|---|

| Aromatic Schiff Bases | UV light, O₂, Acid | Phenanthridines | mdpi.com |

| Aromatic Amines | •OH, O₃, NO₃•, •Cl | Aldehydes, Amides, Imines, Nitrosamines | rsc.org |

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The imine bond in Schiff bases is susceptible to hydrolysis, which cleaves the molecule back into its constituent primary amine and aldehyde or ketone. mdpi.comacs.orgmasterorganicchemistry.comyoutube.com In the case of this compound, hydrolysis would yield p-chlorobenzaldehyde and 3-methylaniline (m-toluidine).

The rate of hydrolysis is significantly influenced by pH. Acidic conditions are known to catalyze the hydrolysis of Schiff bases. mdpi.comclemson.edu The stability of imines is generally low in aqueous, acidic environments. mdpi.com While some Schiff bases can be relatively stable in neutral aqueous environments, the presence of acid accelerates their breakdown. nih.gov The kinetics of hydrolysis can be complex and may involve multiple steps, including protonation of the imine nitrogen. clemson.edursc.orgnih.gov

Table 2: Factors Affecting Hydrolysis of Schiff Bases

| Factor | Effect on Hydrolysis Rate | Reference |

|---|---|---|

| pH | Increased under acidic conditions. | mdpi.comclemson.edu |

| Temperature | Generally increases with temperature. | nih.gov |

| Solvent | Water is required; organic co-solvents can influence the rate. | mdpi.com |

| Substituents | Electronic effects of substituents on the aromatic rings can alter the stability of the imine bond. | ignited.in |

Biodegradation in Environmental Matrices

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. nih.gov Aromatic amines, which are potential degradation products of this compound, can serve as a source of carbon and energy for various microorganisms. nih.govresearchgate.netdoaj.org

The biodegradation of monocyclic aromatic amines can proceed through several initial mechanisms:

Dioxygenase-catalyzed ring cleavage: The aromatic ring is opened by a dioxygenase enzyme. nih.gov

Dioxygenation: The addition of two hydroxyl groups to the aromatic ring. nih.gov

Deamination: The removal of the amine group. nih.gov

Hydroxylation: The addition of a hydroxyl group to the aromatic ring. nih.gov

Bacteria such as Pseudomonas, Acinetobacter, and Burkholderia species have been shown to degrade aniline (B41778) and other monocyclic aromatic amines. nih.govresearchgate.net The degradation pathways often converge to form central intermediates like catechol, which is then further metabolized. nih.govresearchgate.net The presence of a chlorine substituent, as in the case of the hydrolysis product p-chlorobenzaldehyde, may influence the biodegradability, as chlorinated aromatic compounds can sometimes be more resistant to microbial attack. However, some bacteria are capable of dehalogenating chlorinated aromatic compounds. nih.gov

The hydrophobic nature of this compound may lead to its adsorption onto organic matter in soil and sediment, which can affect its bioavailability for microbial degradation. nih.gov The persistence of such compounds is influenced by factors like concentration, chemical structure, and various environmental conditions. mdpi.com

Atmospheric Degradation and Transformation Products